molecular formula C16H22N4O2 B1600483 ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate CAS No. 402948-37-2

ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate

カタログ番号: B1600483
CAS番号: 402948-37-2
分子量: 302.37 g/mol
InChIキー: ANQVKHGDALCPFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate, with the CAS number 402948-37-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and antimicrobial properties. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₆H₂₂N₄O₂
  • Molecular Weight: 302.37 g/mol
  • Purity: Typically ≥97%

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Antiproliferative Effects:
    • The compound has shown significant antiproliferative activity against several cancer cell lines, including Hep3B and HuH7, with effective concentrations (IC50) in the micromolar range .
    • It acts by inhibiting key signaling pathways such as AKT and STAT3, which are crucial for cell survival and proliferation .
  • Inhibition of Tubulin Polymerization:
    • Similar to other benzimidazole derivatives, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis:
    • The compound activates apoptotic pathways through caspase activation and upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic factors .

Biological Activity Data

The following table summarizes the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG28.45Inhibition of CDK and PARP; activation of p53
MCF-70.87Cell cycle arrest at G2/M phase
HeLa9.39Induction of apoptosis
BEL-74049.06ROS activation leading to apoptosis

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Activity:
    • In a study evaluating a series of benzimidazole derivatives, this compound demonstrated potent activity against HepG2 and BEL-7404 cell lines, showing IC50 values indicating strong antiproliferative effects .
  • Antimicrobial Properties:
    • The compound also exhibited antimicrobial activity against various pathogens, with significant effects noted in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
  • Structure-Activity Relationship (SAR):
    • SAR studies suggest that modifications at the benzimidazole ring can enhance biological activity, indicating that structural optimization can lead to more potent derivatives .

科学的研究の応用

Pharmacological Applications

Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate is primarily studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity
    • Research indicates that compounds with benzimidazole derivatives exhibit anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown promising results in inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can offer alternative treatment options .
  • CNS Activity
    • Given its piperazine moiety, this compound may exhibit neuroactive properties. Preliminary studies suggest potential applications in treating neurological disorders such as anxiety and depression, although further research is needed to elucidate its mechanism of action .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effect of this compound on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests a mechanism that could be exploited for therapeutic purposes in oncology .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various strains of Staphylococcus aureus and Escherichia coli. This compound exhibited inhibitory effects comparable to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Neuropharmacological Effects

A study aimed at assessing the neuropharmacological profile of the compound found that it produced anxiolytic-like effects in animal models. The findings suggest that it may interact with serotonin receptors, warranting further exploration into its use as an antidepressant or anxiolytic medication .

特性

IUPAC Name

ethyl 2-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-3-22-16(21)11-15-17-13-5-4-12(10-14(13)18-15)20-8-6-19(2)7-9-20/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQVKHGDALCPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470425
Record name Ethyl [6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402948-37-2
Record name Ethyl [6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(4-METHYL-PIPERAZINE-1-YL)-1H-BENZOIMIDAZOL-2-YL]-ACETIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

After all the 5-(4-methyl-piperazin-1-yl)-2-nitroaniline had disappeared from the reaction, the solution was purged with N2 for 15 minutes. The diamine intermediate is air sensitive so care was taken to avoid exposure to air. 500 g (2.56 mol) of ethyl 3-ethoxy-3-iminopropanoate hydrochloride was added to the reaction mixture over a period of about 30 minutes. The reaction was stirred at 45-55° C. (internal temperature) under N2 until the diamine was completely consumed as determined by HPLC. The typical reaction time was about 2 hours. After the reaction was complete, the reaction was filtered while warm through a pad of Celite. The reaction flask and Celite were then washed with 200 proof EtOH (3×285 mL). The filtrates were combined in a 5000 mL flask, and about 3300 mL of ethanol was removed under vacuum producing an orange oil. Water (530 mL) and then 1M HCL (350 mL) were added to the resulting oil, and the resulting mixture was stirred. The resulting solution was vigorously stirred while 30% NaOH (200 mL) was added over a period of about 20 minutes maintaining the internal temperature at about 25-30° C. while the pH was brought to between 9 and 10. The resulting suspension was stirred for about 4 hours while maintaining the internal temperature at about 20-25° C. The resulting mixture was filtered, and the filter cake was washed with H2O (3×300 mL). The collected solid was dried to a constant weight at 50° C. under vacuum in a vacuum oven providing 345.9 g (90.1%) of [6-(4-methyl-piperazin-1-yl)-1H-benzoimidazol-2-yl]-acetic acid ethyl ester as a pale yellow powder. In an alternative work up procedure, the filtrates were combined and the ethanol was removed under vacuum until at least about 90% had been removed. Water at a neutral pH was then added to the resulting oil, and the solution was cooled to about 0° C. An aqueous 20% NaOH solution was then added slowly with rapid stirring to bring the pH up to 9.2 (read with pH meter). The resulting mixture was then filtered and dried as described above. The alternative work up procedure provided the light tan to light yellow product in yields as high as 97%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-ethoxy-3-iminopropanoate hydrochloride
Quantity
500 g
Type
reactant
Reaction Step Two
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
530 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

After all the 5-(4-methyl-piperazin-1-yl)-2-nitroaniline had disappeared from the reaction, the solution was purged with N2 for 15 minutes. Next, 440.0 g (2.25 mol) of ethyl 3-ethoxy-3-iminopropanoate hydrochloride was added as a solid. The reaction was stirred at 40-50° C. (internal temperature) until the reaction was complete. The reaction was monitored by following the disappearance of the diamino compound by HPLC. The typical reaction time was 1-2 hours. After the reaction was complete, it was cooled to room temperature and filtered through a pad of Celite filtering material. The Celite filtering material was washed with absolute EtOH (2×250 mL), and the filtrate was concentrated under reduced pressure providing a thick brown/orange oil. The resulting oil was taken up in 850 mL of a 0.37% HCl solution. Solid NaOH (25 g) was then added in one portion, and a precipitate formed. The resulting mixture was stirred for 1 hour and then filtered. The solid was washed with H2O (2×400 mL) and dried at 50° C. in a vacuum oven providing 251.7 g (74.1%) of [6-(4-methyl-piperazin-1-yl)-1H-benzoimidazol-2-yl]-acetic acid ethyl ester as a pale yellow powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-ethoxy-3-iminopropanoate hydrochloride
Quantity
440 g
Type
reactant
Reaction Step Two
[Compound]
Name
diamino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。